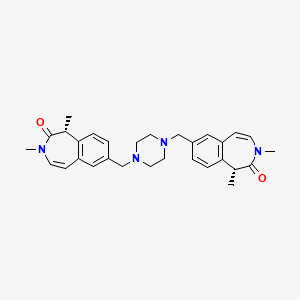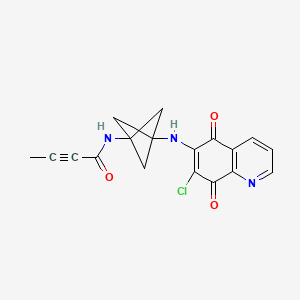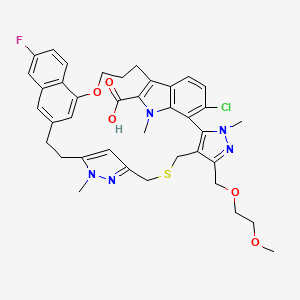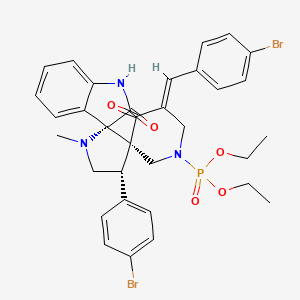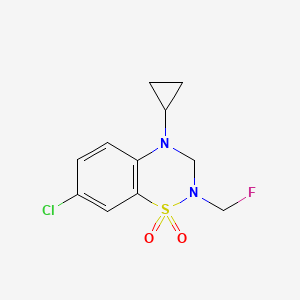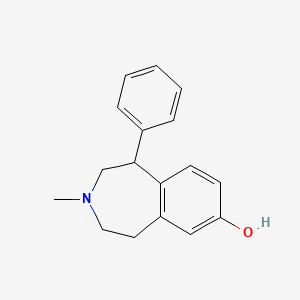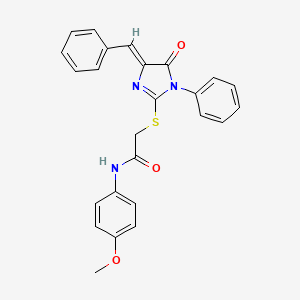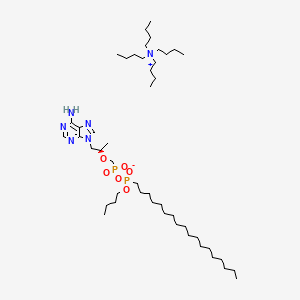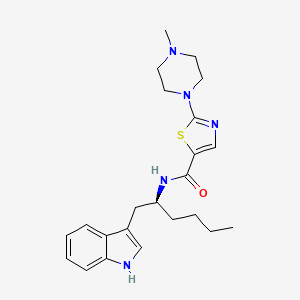
(S)-Minzasolmin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Minzasolmin is a chiral compound known for its significant pharmacological properties. It is widely studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound’s unique stereochemistry plays a crucial role in its biological activity, making it a subject of interest for researchers aiming to develop new drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Minzasolmin typically involves several steps, starting from readily available starting materials. One common synthetic route includes the asymmetric reduction of a prochiral ketone using a chiral catalyst. This method ensures the selective formation of the (S)-enantiomer. Reaction conditions often involve the use of solvents like tetrahydrofuran or dichloromethane, with temperatures maintained at low levels to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. Catalysts used in industrial synthesis are often immobilized on solid supports to facilitate easy separation and reuse.
化学反応の分析
Types of Reactions
(S)-Minzasolmin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Halogenated this compound with nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
科学的研究の応用
(S)-Minzasolmin has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interaction with various biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders and certain types of cancer.
Industry: Utilized in the development of new materials with specific chiral properties.
作用機序
The mechanism of action of (S)-Minzasolmin involves its interaction with specific molecular targets in the body. It binds to receptor sites on proteins, altering their conformation and activity. This binding can activate or inhibit various signaling pathways, leading to the desired therapeutic effects. The compound’s stereochemistry is crucial for its binding affinity and specificity, making the (S)-enantiomer more effective than its counterpart.
類似化合物との比較
Similar Compounds
®-Minzasolmin: The enantiomer of (S)-Minzasolmin, which has different biological activity due to its stereochemistry.
Minzasolmin analogs: Compounds with similar core structures but different functional groups, leading to variations in their pharmacological properties.
Uniqueness
This compound stands out due to its high enantioselectivity and specific interaction with biological targets. Its unique stereochemistry makes it more effective in certain therapeutic applications compared to its analogs and enantiomers.
特性
分子式 |
C23H31N5OS |
|---|---|
分子量 |
425.6 g/mol |
IUPAC名 |
N-[(2S)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m0/s1 |
InChIキー |
GDFWCSZNQVAQGR-SFHVURJKSA-N |
異性体SMILES |
CCCC[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |
正規SMILES |
CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)

